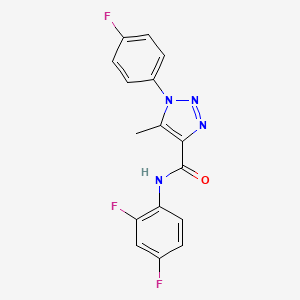

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(2,4-Difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a fluorinated triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5 and two distinct fluorophenyl moieties. The 4-fluorophenyl group is attached to the triazole’s nitrogen at position 1, while the 2,4-difluorophenyl amide substituent is linked via a carboxamide bridge. Fluorine atoms at the ortho and para positions on the phenyl rings enhance lipophilicity, metabolic stability, and electronic interactions, making this scaffold relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O/c1-9-15(16(24)20-14-7-4-11(18)8-13(14)19)21-22-23(9)12-5-2-10(17)3-6-12/h2-8H,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHESEUGMDIXPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the triazole class, which is known for diverse pharmacological properties. Its molecular weight is approximately 332.28 g/mol, with a logP value of 3.5, indicating moderate lipophilicity. The compound features multiple functional groups that contribute to its biological activity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 332.28 g/mol |

| LogP | 3.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

Antifungal Activity

Research indicates that derivatives of triazoles exhibit significant antifungal properties. For instance, compounds similar to this compound have shown potent activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In vitro studies have demonstrated that certain analogs possess minimum inhibitory concentrations (MIC) lower than those of established antifungal agents like fluconazole .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic effects. In a study examining the efficacy against Trypanosoma cruzi, it was found that modifications in the triazole structure led to enhanced activity compared to traditional treatments such as benznidazole. The MIC values indicated a strong potential for this compound in treating parasitic infections .

Antibacterial Activity

In addition to antifungal and antiparasitic properties, this compound has shown antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial enzymes, disrupting their function and leading to cell death .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of various triazole derivatives, including this compound. The results demonstrated that the compound exhibited an MIC of 0.033 μg/mL against T. cruzi, significantly outperforming fluconazole .

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. The study found that at concentrations as low as 8 μg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can enhance potency and selectivity. For instance:

- Fluoro Substituents : The presence of fluorine atoms in the phenyl rings increases lipophilicity and may improve membrane permeability.

- Carboxamide Group : This functional group plays a significant role in hydrogen bonding interactions with biological targets.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Fluoro Groups | Increased potency |

| Alteration of Carboxamide | Enhanced binding affinity |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14F3N5O

- Molar Mass : 332.28 g/mol

- Structural Characteristics : The compound features a triazole ring which is known for its stability and versatility in forming complexes with metal ions, making it suitable for various applications in medicinal chemistry and materials science.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds similar to N-(2,4-difluorophenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been tested against various fungal strains. Studies show that these compounds can inhibit the growth of fungi by disrupting their membrane integrity and metabolic processes.

Anticancer Properties

Triazole compounds have also been investigated for their anticancer activities. The presence of fluorine atoms in the structure enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against cancer cells. Research has demonstrated that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been attributed to its interference with bacterial cell wall synthesis and function. Studies suggest that it can be effective against both Gram-positive and Gram-negative bacteria.

Pesticide Development

This compound is being explored for use as a pesticide due to its potential to disrupt the physiological processes of pests. Its efficacy in controlling plant pathogens makes it a candidate for developing new agrochemicals.

Plant Growth Regulation

Research indicates that triazole compounds can act as plant growth regulators. They may influence plant metabolism and development by modulating hormone levels or inhibiting specific enzymes involved in growth processes.

Data Table: Summary of Applications

| Application Area | Description | Evidence/Case Studies |

|---|---|---|

| Antifungal Activity | Inhibits fungal growth by disrupting membrane integrity | Studies on similar triazoles showing effectiveness against Candida spp. |

| Anticancer Properties | Induces apoptosis in cancer cells; enhances bioavailability | Research demonstrating efficacy against breast cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | In vitro studies showing inhibition of E. coli and S. aureus |

| Pesticide Development | Potential use as a pesticide to control plant pathogens | Field trials indicating reduced pest populations |

| Plant Growth Regulation | Modulates plant hormone levels; influences growth processes | Experimental data showing increased yield in treated crops |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Substituent Impact on Crystal Packing : Compounds 4 and 5 () exhibit identical triclinic crystal structures (space group P̄1) despite differing halogen substituents (Cl vs. F). The slight adjustment in lattice parameters accommodates the smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å), highlighting the role of halogen size in crystal engineering .

Conformational Flexibility: The triazole-carboxamide core remains planar across analogues, but peripheral substituents (e.g., methoxy, cyclopropyl) introduce steric or electronic variations.

Synthetic Yields: High yields (>66%) are achievable for triazole-carboxamides via optimized conditions (e.g., DMF solvent, 78°C reaction temperature), as seen in B20 () and ’s aminoethyl derivative (88% yield) .

Key Observations:

- Enzyme Inhibition : Thiazole-triazole hybrids (e.g., 31a and 31b) demonstrate moderate COX-1/COX-2 inhibition, suggesting that the triazole-carboxamide scaffold can interact with enzyme active sites. Fluorine substituents may enhance binding via dipole interactions or hydrophobic effects .

- Multi-Target Activity : ’s Hsp90 inhibitors highlight the versatility of triazole-carboxamides in targeting multiple pathways, though activity depends on substituent complexity (e.g., benzyloxy, pyridinyl groups) .

Q & A

Q. Key Optimization Parameters :

- Temperature control (0–5°C during carboxamide coupling to minimize side reactions).

- Solvent selection (DMF for CuAAC; dichloromethane for coupling).

Basic: How is structural characterization performed for this compound?

A combination of spectroscopic and analytical techniques is used:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the triazole ring and substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl groups) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 373.12) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the carboxamide group) .

Q. Stability Data :

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| pH 7.4 (37°C) | 48 | Hydrolyzed carboxamide |

| Human Plasma | 12 | Glucuronide conjugate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.